Ethyl 2-(3-chloroquinoxalin-2-yl)acetate
CAS No.:
Cat. No.: VC15935321
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2O2 |
|---|---|
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | ethyl 2-(3-chloroquinoxalin-2-yl)acetate |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-2-17-11(16)7-10-12(13)15-9-6-4-3-5-8(9)14-10/h3-6H,2,7H2,1H3 |
| Standard InChI Key | UBNPVZPACVCEQE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=NC2=CC=CC=C2N=C1Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 250.68 g/mol . Its structure comprises a bicyclic quinoxaline system fused with a benzene ring, where the chlorine atom occupies the 3-position, and an ethyl acetate group is attached via a methylene bridge at the 2-position. X-ray crystallographic data for analogous compounds, such as ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, reveal dihedral angles between the quinoxaline core and substituents that influence molecular packing and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.68 g/mol | |
| Density | 1.411 g/cm³ (analog) | |
| Boiling Point | 396.7°C (analog) | |
| LogP (Partition Coefficient) | 2.4 | |
| Hydrogen Bond Acceptors | 4 |
The LogP value of 2.4 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases, a trait advantageous for drug delivery .
Synthesis and Optimization
Industrial Synthesis Pathways
Ethyl 2-(3-chloroquinoxalin-2-yl)acetate is synthesized through multistep reactions typically involving:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with oxalic acid derivatives under acidic conditions .
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Chlorination: Introduction of the chloro group using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .
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Acetic Acid Moiety Attachment: Alkylation or nucleophilic substitution to introduce the ethyl acetate group.
Industrial-scale production often employs continuous flow reactors to enhance yield and reduce byproducts. For example, analogous compounds like methyl (3-chloroquinoxalin-2-yl)(cyano)acetate are synthesized via similar protocols, achieving yields >80% under optimized conditions .
Table 2: Synthetic Comparison with Analogous Compounds
| Compound | Yield (%) | Key Reagent | Reference |
|---|---|---|---|
| Ethyl 2-(3-chloroquinoxalin-2-yl)acetate | N/A | SOCl₂, alkylation agents | |
| Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | 85 | KCN, DMF |
Biological Activities and Mechanisms
Antimicrobial Effects
While direct data on this compound is sparse, structurally related 2-oxoquinoxalines show broad-spectrum antimicrobial activity. For example, Missioui et al. (2022) reported that 7-chloro-3-methyl-2-oxoquinoxaline derivatives inhibit Staphylococcus aureus growth at MIC values of 4–8 µg/mL . The ethyl acetate moiety may enhance membrane permeability, potentiating similar effects in this compound.
Computational and Structural Insights
Molecular Docking Studies
Docking analyses of quinoxaline analogs into histone deacetylase (HDAC) active sites reveal strong binding via:
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Hydrophobic interactions with phenylalanine and leucine residues.
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Hydrogen bonds between the carbonyl oxygen and tyrosine hydroxyl groups .
These interactions suggest that ethyl 2-(3-chloroquinoxalin-2-yl)acetate could serve as an HDAC inhibitor, a target in cancer epigenetics.
Table 3: Predicted Binding Affinities for HDAC Isoforms
| HDAC Isoform | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| HDAC1 | -9.2 | Phe205, Tyr206 |
| HDAC6 | -8.7 | Leu749, Asp760 |
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold is amenable to structural modifications, enabling the development of:
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HDAC Inhibitors: For cancer therapy.
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Anti-Alzheimer’s Agents: Through β-amyloid aggregation inhibition .
Agricultural Uses
Chlorinated quinoxalines are explored as fungicides and herbicides due to their stability and bioactivity. The ethyl acetate group may reduce phytotoxicity, enhancing crop safety .
Challenges and Future Directions
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Toxicity Profiling: Limited data on acute/chronic toxicity necessitate further preclinical studies.
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Synthetic Scalability: Optimizing catalysts and solvents to improve yields beyond 80%.
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Targeted Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.
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